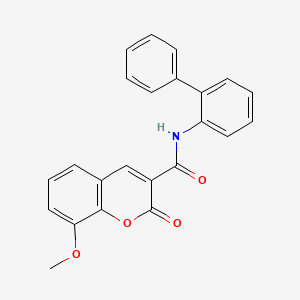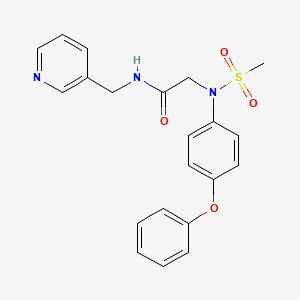![molecular formula C28H20FN3O5 B3442937 4-{(furan-2-ylmethyl)[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2-fluorobenzoate](/img/structure/B3442937.png)
4-{(furan-2-ylmethyl)[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2-fluorobenzoate
Übersicht
Beschreibung
4-{(furan-2-ylmethyl)[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2-fluorobenzoate is a complex organic compound that combines several functional groups, including furan, quinazolinone, and fluorobenzoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(furan-2-ylmethyl)[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the furan and quinazolinone intermediates. The furan moiety can be synthesized through the cyclization of appropriate precursors, while the quinazolinone can be prepared via condensation reactions involving anthranilic acid derivatives.
The final coupling of these intermediates with 2-fluorobenzoic acid or its derivatives is achieved through esterification or amidation reactions under controlled conditions. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(furan-2-ylmethyl)[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The quinazolinone moiety can be reduced to its corresponding dihydroquinazoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzoate group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaOH, KOH
Major Products
Oxidation: Furanones
Reduction: Dihydroquinazolines
Substitution: Substituted benzoates
Wissenschaftliche Forschungsanwendungen
4-{(furan-2-ylmethyl)[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets.
Industry: Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-{(furan-2-ylmethyl)[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(furan-2-yl)-4-oxoquinazolin-3-phenyl derivatives
- Furan-2-ylmethyl derivatives
- Quinazolinone derivatives
Uniqueness
4-{(furan-2-ylmethyl)[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2-fluorobenzoate is unique due to its combination of furan, quinazolinone, and fluorobenzoate moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
: Synthesis, characterization, and biological evaluation of new quinazolin-4-one derivatives hybridized with pyridine or pyran moiety
Eigenschaften
IUPAC Name |
[4-[furan-2-ylmethyl-[2-(4-oxoquinazolin-3-yl)acetyl]amino]phenyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20FN3O5/c29-24-9-3-1-7-22(24)28(35)37-20-13-11-19(12-14-20)32(16-21-6-5-15-36-21)26(33)17-31-18-30-25-10-4-2-8-23(25)27(31)34/h1-15,18H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWAOTWTLXUGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N(CC3=CC=CO3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-{[3-(trifluoromethyl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B3442860.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3442866.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3442872.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3442897.png)
![N-[4-(aminosulfonyl)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3442901.png)
![8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3442908.png)

![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-pyrrolidin-1-ylacetamide](/img/structure/B3442911.png)
![N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide](/img/structure/B3442918.png)
![N,N-diethyl-2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B3442925.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenol](/img/structure/B3442943.png)
![dimethyl 5-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B3442946.png)
![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3442947.png)
